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molecular formula C9H13ClN2 B1414823 4-Chloro-3-[(dimethylamino)methyl]aniline CAS No. 697305-72-9

4-Chloro-3-[(dimethylamino)methyl]aniline

Cat. No. B1414823
M. Wt: 184.66 g/mol
InChI Key: CMEATEQCIZPULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156852B2

Procedure details

Iron (1.36 g, 21.9 mmol) and concentrated hydrochloric acid (0.15 mL) was added to ethanol/water (20 mL/20 mL), followed by refluxing for 1 hour. The mixed reaction solution was added with 1-(2-chloro-5-nitrophenyl)-N,N-dimethylmethanamine (940 mg, 4.38 mmol) obtained in above, and refluxed for 1 hour. The reaction mixture was filtered through a Celite pad under reduced pressure, and washed with ethanol and chloroform/2-propanol=3/1 (v/v). The resulting filtrate was distilled under reduced pressure, and dissolved in ethyl acetate. The organic layer formed was washed with an aqueous solution of sodium bicarbonate and brine. The obtained organic layer was dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The concentrated compound was purified using silica gel chromatography (chloroform:methanol=30:1→15:1 (v/v)) to obtain the title compound (442 mg, 55%).
Quantity
940 mg
Type
reactant
Reaction Step One
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.36 g
Type
catalyst
Reaction Step Two
Name
ethanol water
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
55%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[CH2:12][N:13]([CH3:15])[CH3:14]>[Fe].C(O)C.O>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][C:4]=1[CH2:12][N:13]([CH3:15])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
940 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])CN(C)C
Step Two
Name
Quantity
0.15 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.36 g
Type
catalyst
Smiles
[Fe]
Name
ethanol water
Quantity
20 mL
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixed reaction solution
CUSTOM
Type
CUSTOM
Details
obtained in above, and
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite pad under reduced pressure
WASH
Type
WASH
Details
washed with ethanol and chloroform/2-propanol=3/1 (v/v)
DISTILLATION
Type
DISTILLATION
Details
The resulting filtrate was distilled under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer formed
WASH
Type
WASH
Details
was washed with an aqueous solution of sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrated compound was purified

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(N)C=C1)CN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 442 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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